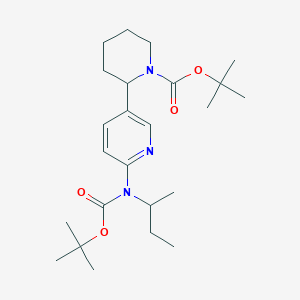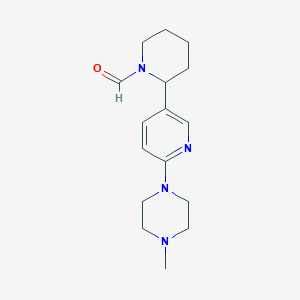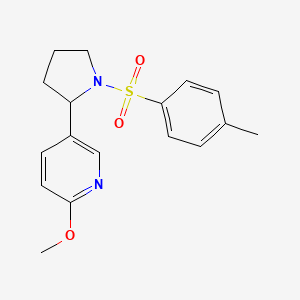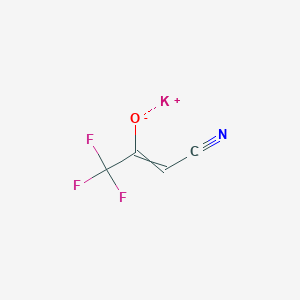
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride is a chemical compound with the molecular formula C16H31ClN2. It is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with dodecyl chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often obtained through multiple purification steps, including distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium hydroxide .
Applications De Recherche Scientifique
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: The compound is employed in the extraction and purification of biomolecules.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including proteins and nucleic acids, through electrostatic interactions. These interactions can disrupt the structure and function of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-dodecyl-3-methylimidazolium chloride
- 1-hexyl-3-methylimidazolium chloride
- 1-octyl-3-methylimidazolium chloride
Uniqueness
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride is unique due to its longer alkyl chain, which imparts higher hydrophobicity and better solubility in organic solvents compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring non-polar environments .
Propriétés
Formule moléculaire |
C16H33ClN2 |
|---|---|
Poids moléculaire |
288.9 g/mol |
Nom IUPAC |
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C16H32N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-15H,3-13,16H2,1-2H3;1H |
Clé InChI |
WREWAMXVXPPKQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C[NH+](C=C1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)






![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11823550.png)
![5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B11823551.png)
![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)
